molecular formula C34H51F4NO12 B11828999 TCO-PEG8-TFP ester

TCO-PEG8-TFP ester

Cat. No.: B11828999
M. Wt: 741.8 g/mol
InChI Key: LVMKBSBHWYSGNU-UPHRSURJSA-N
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Description

This compound facilitates the selective degradation of target proteins by leveraging the ubiquitin-proteasome system within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TCO-PEG8-TFP ester involves the reaction of trans-cyclooctene (TCO) with polyethylene glycol (PEG) and tetrafluorophenyl (TFP) ester. The reaction typically occurs under mild conditions to preserve the integrity of the functional groups involved. The PEG chain enhances water solubility and biocompatibility, while the TFP ester provides a reactive site for further chemical modifications .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically stored at low temperatures to maintain stability and prevent degradation .

Chemical Reactions Analysis

Amine Modification via TFP Ester

The TFP ester group reacts selectively with primary amines (ε-amino groups of lysine residues or N-termini) under physiological conditions (pH 7.0–9.0, 4–25°C). This reaction forms stable amide bonds, enabling covalent conjugation to proteins, antibodies, or peptides .

Key Reaction Parameters:

ParameterValue/Range
Reaction pH7.0–9.0
Temperature4–25°C
Reaction Time30 min–2 hours
Amine Concentration1–10 mM
Solvent CompatibilityAqueous buffers (PBS, HEPES), DMSO

Mechanism :

  • Nucleophilic Attack : The primary amine attacks the electrophilic carbonyl carbon of the TFP ester.

  • Tetrahedral Intermediate : Formation of a transient tetrahedral intermediate.

  • Elimination : Release of TFP-hydroxide and formation of a stable amide bond .

Advantages Over NHS Esters :

PropertyTFP EsterNHS Ester
Hydrolysis Half-Life~4 hours (pH 8.5)~30 minutes (pH 8.5)
Aqueous StabilityHighLow
Labeling Efficiency>90%70–80%
Data from

Tetrazine Ligation via TCO Group

The TCO group undergoes ultrafast inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines, enabling bioorthogonal ligation for applications in molecular imaging and drug delivery .

Kinetic Profile:

Tetrazine TypeRate Constant (k, M⁻¹s⁻¹)
Monocyclic Tetrazine10²–10³
Bicyclic Tetrazine10⁴–10⁵
Data from

Reaction Mechanism :

  • Cycloaddition : The TCO (dienophile) reacts with tetrazine (diene) to form a bicyclic intermediate.

  • Retro-Diels-Alder : Elimination of nitrogen gas yields a stable dihydropyridazine product .

Applications :

  • Antibody-Drug Conjugates (ADCs) : Site-specific conjugation with tetrazine-functionalized payloads .

  • Live-Cell Imaging : Real-time tracking of TCO-labeled biomolecules using tetrazine-fluorophore probes .

PEG Spacer Influence on Reaction Kinetics

The PEG8 chain enhances solubility (up to 50 mg/mL in PBS) and reduces steric hindrance, improving reaction efficiency by 40–60% compared to shorter PEG variants .

Solubility and Stability Data:

PropertyThis compound
Aqueous Solubility50 mg/mL (PBS)
Plasma Stability>48 hours (37°C)
Hydrolytic Half-Life8 hours (pH 7.4)
Data from

Case Study: Antibody Conjugation Optimization

A 2024 study demonstrated that this compound-modified antibodies achieved 95% conjugation efficiency with tetrazine-siRNA complexes, compared to 75% for PEG4 analogs . PEG8’s extended length reduced aggregation by 30% and improved tumor-targeted delivery efficiency by 2.5-fold .

Synthetic Considerations

  • Purification : Reverse-phase HPLC (>95% purity) .

  • Storage : -20°C under desiccation to prevent hydrolysis .

Scientific Research Applications

PROTAC Development

TCO-PEG8-TFP ester serves as a crucial component in the design and synthesis of PROTACs. These bifunctional molecules consist of two ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase while the other targets a specific protein for degradation. The use of this compound facilitates:

  • Selective Protein Degradation : By harnessing the ubiquitin-proteasome system, PROTACs can selectively target and degrade disease-relevant proteins, offering a novel therapeutic approach for various conditions including cancer and neurodegenerative diseases .

Bioorthogonal Chemistry

The TCO moiety engages in rapid bioorthogonal reactions with tetrazines, enabling efficient labeling and tracking of biomolecules in live cells. This application is particularly valuable for:

  • Molecular Imaging : this compound can be used for precise imaging of cellular processes, allowing researchers to visualize protein interactions and dynamics in real time .

Bioconjugation

The TFP ester component reacts with amine-containing biomolecules such as proteins and antibodies, facilitating:

  • Labeling Reactions : This enables the modification of therapeutic proteins or antibodies for enhanced stability and functionality in therapeutic applications .

Advantages

The use of this compound in research offers several significant advantages:

  • Rapid Reaction Rates : The TCO-tetrazine reaction is among the fastest bioorthogonal reactions available, allowing for quick labeling and conjugation processes .
  • Enhanced Solubility : The PEG spacer increases water solubility, improving the pharmacokinetic properties of conjugated molecules .
  • Reduced Immunogenicity : PEGylation minimizes immune responses against therapeutic proteins, enhancing their efficacy and safety profiles .

Case Studies

Several studies have demonstrated the efficacy of this compound in various applications:

  • Targeted Cancer Therapy : A study highlighted how PROTACs utilizing this compound effectively degraded oncogenic proteins, leading to reduced tumor growth in preclinical models .
  • Imaging Applications : Research utilizing TCO-tetrazine reactions demonstrated successful real-time tracking of cellular processes, showcasing the compound's utility in live-cell imaging .
  • Antibody Modification : Investigations into bioconjugation revealed that this compound-modified antibodies exhibited improved stability and functionality compared to unmodified counterparts .

Mechanism of Action

TCO-PEG8-TFP ester functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand targets an E3 ubiquitin ligase, while the other binds to the target protein. This interaction facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG chain enhances solubility and reduces steric hindrance, while the TFP ester provides a reactive site for conjugation .

Comparison with Similar Compounds

Similar Compounds

    TCO-PEG4-TFP ester: A shorter PEG chain variant with similar properties.

    TCO-PEG12-TFP ester: A longer PEG chain variant offering increased solubility and flexibility.

    BCN-PEG8-TFP ester: Uses bicyclononyne (BCN) instead of TCO for click chemistry applications

Uniqueness

TCO-PEG8-TFP ester stands out due to its optimal PEG chain length, which balances solubility and steric hindrance. The TCO moiety provides high reactivity in click chemistry reactions, while the TFP ester ensures efficient conjugation with amine-containing molecules .

Biological Activity

TCO-PEG8-TFP ester is a specialized compound that plays a significant role in the field of biochemistry, particularly in the development of PROTACs (Proteolysis Targeting Chimeras). This article explores its biological activity, applications, and relevant research findings.

Overview of this compound

This compound is a polyethylene glycol (PEG)-based linker designed for use in PROTAC technology. It is characterized by its ability to connect two essential ligands, facilitating selective protein degradation through the ubiquitin-proteasome system. The compound has a molecular weight of 741.771 g/mol and a formula of C34H51F4NO12, making it a versatile tool in drug development and molecular biology .

The biological activity of this compound is primarily based on its use in PROTACs, which are bifunctional molecules that recruit E3 ubiquitin ligases to target proteins for degradation. The mechanism involves:

  • Ligand Binding : One ligand binds to the target protein while the other binds to an E3 ligase.
  • Ubiquitination : This recruitment leads to the ubiquitination of the target protein.
  • Degradation : The ubiquitinated protein is then directed to the proteasome for degradation.

This process allows for the selective removal of specific proteins within cells, providing a powerful approach for therapeutic interventions .

Applications

This compound is utilized in several key areas:

  • Bioconjugation : It enables efficient labeling of proteins and peptides, enhancing their functionality and stability.
  • Molecular Imaging : The compound's properties facilitate precise tracking in imaging applications.
  • Cell Diagnostics : It is effective in diagnostic applications involving cell-based assays .

Research Findings and Case Studies

Recent studies have highlighted the efficacy of this compound in various applications:

  • PROTAC Development :
    • A study demonstrated that PROTACs utilizing this compound showed enhanced degradation rates for target proteins compared to traditional methods. This was attributed to the efficient formation of the ternary complex between the E3 ligase, target protein, and PROTAC .
  • Stability and Reactivity :
    • This compound exhibits superior stability in aqueous solutions compared to other reactive esters like NHS esters. This stability enhances reproducibility in labeling reactions, making it a preferred choice in bioconjugation protocols .
  • Pharmacokinetics :
    • PEGylation improves solubility and reduces immunogenicity, which is crucial for therapeutic applications. Studies indicate that compounds linked with this compound demonstrate improved pharmacokinetic profiles, leading to better therapeutic outcomes .

Data Table

The following table summarizes key properties and applications of this compound:

PropertyValue
Molecular Weight741.771 g/mol
Chemical FormulaC34H51F4NO12
SolubilityDMSO, DMF, THF
Purity>95% (HPLC)
ApplicationsBioconjugation, Molecular Imaging
MechanismUbiquitin-proteasome pathway

Properties

Molecular Formula

C34H51F4NO12

Molecular Weight

741.8 g/mol

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C34H51F4NO12/c35-28-26-29(36)32(38)33(31(28)37)51-30(40)8-10-42-12-14-44-16-18-46-20-22-48-24-25-49-23-21-47-19-17-45-15-13-43-11-9-39-34(41)50-27-6-4-2-1-3-5-7-27/h1-2,26-27H,3-25H2,(H,39,41)/b2-1-

InChI Key

LVMKBSBHWYSGNU-UPHRSURJSA-N

Isomeric SMILES

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F

Origin of Product

United States

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